5-Methoxy-m-xylene-4,alpha,alpha'-triol

Catalog No.
S14365694
CAS No.
3153-97-7
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-m-xylene-4,alpha,alpha'-triol

CAS Number

3153-97-7

Product Name

5-Methoxy-m-xylene-4,alpha,alpha'-triol

IUPAC Name

2,4-bis(hydroxymethyl)-6-methoxyphenol

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-3,10-12H,4-5H2,1H3

InChI Key

NXEJUFMLUUNXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CO)CO

5-Methoxy-m-xylene-4,alpha,alpha'-triol, also known as 2,4-bis(hydroxymethyl)-6-methoxyphenol, is a chemical compound with the molecular formula C9H12O4C_9H_{12}O_4 and a molecular weight of approximately 184.19 g/mol. It features a methoxy group and two hydroxymethyl groups attached to a xylene backbone. The compound has a density of 1.32 g/cm³ and a boiling point of 355.1ºC at 760 mmHg .

The chemical reactivity of 5-Methoxy-m-xylene-4,alpha,alpha'-triol includes various reactions typical of phenolic compounds. These may involve:

  • Esterification: Reaction with acids to form esters.
  • Ether Formation: Reaction with alcohols to form ethers.
  • Oxidation: Conversion of hydroxyl groups to carbonyls under oxidative conditions.
  • Reduction: Reduction of carbonyls back to hydroxyls.

These reactions are significant in synthetic organic chemistry, particularly in the modification and functionalization of phenolic compounds.

5-Methoxy-m-xylene-4,alpha,alpha'-triol exhibits various biological activities attributed to its phenolic structure. It has been studied for its potential antioxidant properties and its role in inhibiting certain enzymes relevant in disease pathways. Specific studies have indicated that it may interact with biological targets involved in oxidative stress and inflammation, although detailed mechanisms remain to be fully elucidated.

The synthesis of 5-Methoxy-m-xylene-4,alpha,alpha'-triol can be achieved through several methods:

  • Phenolic Synthesis: Starting from m-xylene derivatives, hydroxymethylation can be performed using formaldehyde in the presence of acidic catalysts.
  • Hydroxymethylation Reactions: This involves the reaction of m-xylene with formaldehyde under controlled conditions to introduce hydroxymethyl groups at the 2 and 4 positions.
  • Catalytic Hydrogenation: Following hydroxymethylation, hydrogenation can be applied to reduce any unsaturated intermediates formed during the reaction process.

Each method requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

5-Methoxy-m-xylene-4,alpha,alpha'-triol finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new drugs due to its biological activity.
  • Cosmetics: Utilized for its antioxidant properties in skincare formulations.
  • Agriculture: Investigated for use as a natural pesticide or fungicide due to its phenolic structure.

Research into the interaction of 5-Methoxy-m-xylene-4,alpha,alpha'-triol with various biological systems has indicated that it may modulate enzyme activity or interact with cellular receptors. Studies have focused on its effects on oxidative stress markers and inflammatory pathways, suggesting potential therapeutic roles in conditions characterized by oxidative damage.

Several compounds share structural similarities with 5-Methoxy-m-xylene-4,alpha,alpha'-triol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethoxyphenolC8H10O2Simple methoxy-substituted phenol
4-Hydroxy-3-methoxybenzaldehydeC9H10O3Contains an aldehyde group; used in organic synthesis
6-Methoxy-2-naphtholC11H12O3Naphthalene derivative with methoxy group

Uniqueness

5-Methoxy-m-xylene-4,alpha,alpha'-triol is unique due to its specific arrangement of hydroxymethyl and methoxy groups on the xylene backbone, which influences its biological activity and reactivity compared to simpler phenolic compounds. Its dual hydroxymethyl groups provide enhanced reactivity for further chemical modifications that may not be present in other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

184.07355886 g/mol

Monoisotopic Mass

184.07355886 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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